Chemical structure and molecular weight of Phenylethynesulfonyl chloride
Chemical structure and molecular weight of Phenylethynesulfonyl chloride
Phenylethynesulfonyl Chloride: Structural Dynamics, Reactivity, and Synthetic Applications in Chemical Biology
Executive Summary
Phenylethynesulfonyl chloride is a highly specialized, bifunctional organic building block that bridges the gap between classical sulfonylation chemistry and modern covalent probe design. Characterized by a phenyl-substituted alkyne directly conjugated to a sulfonyl chloride moiety, this molecule acts simultaneously as a powerful hard electrophile and a potent Michael acceptor. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and step-by-step synthetic methodologies, designed for researchers and drug development professionals.
Chemical Structure and Physicochemical Profile
Phenylethynesulfonyl chloride (CAS: 1394040-90-4)[1] is an aliphatic/alkynyl sulfonyl chloride[2]. While some commercial databases occasionally conflate it with phenylmethanesulfonyl chloride (a different compound lacking the alkyne linker), true phenylethynesulfonyl chloride features a carbon-carbon triple bond directly attached to the sulfur atom. This structural unique arrangement yields a precise molecular weight of 200.64 g/mol [3].
The direct conjugation of the alkyne with the strongly electron-withdrawing -SO₂Cl group severely polarizes the molecule, making it highly reactive towards nucleophiles and sensitive to hydrolytic degradation if not stored in strictly anhydrous conditions[2].
Table 1: Quantitative Physicochemical Data
| Parameter | Value / Description |
| Chemical Name | Phenylethynesulfonyl chloride |
| CAS Registry Number | 1394040-90-4 |
| Molecular Formula | C₈H₅ClO₂S |
| Molecular Weight | 200.64 g/mol |
| Structural Motif | Ph–C≡C–SO₂Cl |
| Physical Appearance | Solid (typically isolated as a crystalline solid) |
| Solubility | Soluble in aprotic organic solvents (e.g., Dichloromethane, THF)[2] |
Mechanistic Reactivity Profile
As a Senior Application Scientist, it is critical to understand that phenylethynesulfonyl chloride is not a standard sulfonylating agent; it is a dual-threat electrophile . Its mechanism of action is dictated by two distinct reactive sites, allowing for orthogonal functionalization depending on the nature of the nucleophile[2].
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The Sulfonyl Sulfur (Hard Electrophilic Center): The highly electron-withdrawing nature of the oxygen and chlorine atoms makes the sulfur center highly susceptible to attack by hard or borderline nucleophiles, such as primary/secondary amines and alcohols. This rapid nucleophilic displacement of the chloride ion forms stable alkynyl sulfonamides or sulfonates[2].
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The β-Carbon of the Alkyne (Soft Electrophilic Center): Once the sulfonamide is formed (or even on the parent chloride), the sulfonyl group acts as an intense electron-withdrawing group (EWG) via resonance and induction. This transforms the alkyne into a powerful Michael acceptor. Soft nucleophiles, particularly thiols (cysteine residues), readily undergo conjugate addition across the triple bond (thiol-yne click chemistry).
Caption: Logical flow of phenylethynesulfonyl chloride's dual reactivity profile.
Experimental Methodology: De Novo Synthesis
Because alkynyl sulfonyl chlorides are highly reactive and prone to decomposition, their synthesis requires rigorous control of temperature and electrophilic equivalents. The following protocol details the synthesis of phenylethynesulfonyl chloride via the sulfination-chlorination of phenylacetylene.
Step-by-Step Protocol
Step 1: Quantitative Deprotonation
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Action: Dissolve 1.0 equivalent of phenylacetylene in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath. Add 1.05 equivalents of n-Butyllithium (n-BuLi) dropwise over 15 minutes.
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Causality: The cryogenic temperature (-78 °C) is non-negotiable. It prevents the highly nucleophilic lithium phenylacetylide intermediate from attacking unreacted starting material or undergoing unwanted alkyne polymerization.
Step 2: Electrophilic Sulfination
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Action: Bubble anhydrous sulfur dioxide (SO₂) gas through the solution at -78 °C for 30 minutes, or transfer the acetylide solution via cannula into a pre-cooled solution of SO₂ in THF. Allow the mixture to slowly warm to room temperature.
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Causality: Trapping the acetylide with SO₂ gas cleanly constructs the C–S bond to form lithium phenylethynesulfinate. Using SO₂ rather than sulfuryl chloride (SO₂Cl₂) at this stage prevents the formation of symmetric bis(alkynyl) sulfones and avoids over-oxidation.
Step 3: Oxidative Chlorination
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Action: Concentrate the sulfinate salt, resuspend in anhydrous dichloromethane (DCM), and cool to 0 °C. Add 1.1 equivalents of N-chlorosuccinimide (NCS) in small portions. Stir for 2 hours.
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Causality: NCS provides a mild, controlled source of electrophilic chlorine. It successfully oxidizes the sulfinate to the sulfonyl chloride without inadvertently halogenating the sensitive carbon-carbon triple bond.
Step 4: Self-Validating Quality Control
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Validation System: Monitor the reaction via Infrared (IR) Spectroscopy. The successful conversion is validated by the complete disappearance of the terminal alkyne C–H stretch (~3300 cm⁻¹) and the appearance of strong asymmetric and symmetric SO₂ stretches (~1370 and ~1180 cm⁻¹).
Caption: Step-by-step synthetic workflow for phenylethynesulfonyl chloride.
Applications in Drug Development & Chemical Biology
Phenylethynesulfonyl chloride is extensively utilized to synthesize complex organic molecules and pharmaceutical intermediates[2].
Targeted Covalent Inhibitors (TCIs): In the realm of oncology and kinase inhibitor design, alkynyl sulfonyl chlorides are pivotal. By reacting phenylethynesulfonyl chloride with a primary amine on a target-binding scaffold, researchers generate alkynyl sulfonamides. These motifs are frequently incorporated into the design of protein tyrosine kinase (PTK) inhibitors[4]. The conjugated alkyne acts as an electrophilic "warhead" that undergoes a Michael addition with non-catalytic cysteine residues situated in the binding pocket of the kinase, leading to irreversible, highly selective enzyme inhibition[4].
Bioconjugation and Probe Development: Beyond direct inhibition, the orthogonal reactivity of the alkyne moiety allows for downstream functionalization. Once the sulfonamide linkage is established, the alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne click chemistry. This makes phenylethynesulfonyl chloride an invaluable linchpin for attaching fluorophores, affinity tags (like biotin), or developing novel agrochemicals[2].
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